molecular formula C12H11NO2S B4881076 N-[3-(methylthio)phenyl]-2-furamide

N-[3-(methylthio)phenyl]-2-furamide

Cat. No. B4881076
M. Wt: 233.29 g/mol
InChI Key: KFVCFNMFFCVKDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[3-(methylthio)phenyl]-2-furamide involves palladium-catalyzed cyclization, as demonstrated in the development of the furo[3,2-c]quinolin-4(5H)-one heterocycle using N-(2-iodophenyl)-N-methyl-3-furamide as a precursor (Lindahl et al., 2006). This process highlights the importance of catalysts, solvents, and substrates in achieving high yields of the desired product.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[3-(methylthio)phenyl]-2-furamide has been characterized using techniques such as 1H NMR and single-crystal X-ray diffraction. For instance, the structural properties of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) were determined, showcasing the molecule's crystallization in triclinic form and the types of interactions stabilizing its solid state (Yıldırım et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of furamide derivatives have been explored through various reactions, including copper-catalyzed intramolecular cyclization for synthesizing oxazoles, illustrating the compound's versatility and reactivity in forming heterocyclic structures (Kumar et al., 2012).

Physical Properties Analysis

The physical properties of compounds structurally related to N-[3-(methylthio)phenyl]-2-furamide, such as aromatic polyamides and polyimides, have been extensively studied, revealing information about their solubility, glass transition temperatures, and thermal stability, which are crucial for understanding the material characteristics of these compounds (Yang & Lin, 1994).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-16-10-5-2-4-9(8-10)13-12(14)11-6-3-7-15-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVCFNMFFCVKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Methylthio)phenyl)furan-2-carboxamide

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